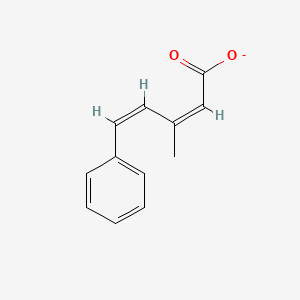
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato es un compuesto orgánico caracterizado por su estructura de dieno conjugado
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el 3-metil-2-butenal y el fenilacetileno.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando un catalizador como paladio sobre carbono (Pd/C) para facilitar la reacción de acoplamiento.
Purificación: El producto resultante se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de (2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato puede involucrar reactores a gran escala y procesos de flujo continuo para garantizar una síntesis eficiente y rentable. El uso de sistemas automatizados y métodos de purificación avanzados puede mejorar aún más el rendimiento y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar epóxidos correspondientes u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en productos saturados o parcialmente saturados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, aminas) en reacciones de sustitución.
Productos principales
Oxidación: Epóxidos y derivados hidroxilados.
Reducción: Hidrocarburos saturados y productos parcialmente hidrogenados.
Sustitución: Compuestos halogenados y otros derivados sustituidos.
Aplicaciones Científicas De Investigación
(2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Medicina: La investigación sobre sus posibles propiedades terapéuticas está en curso, con estudios que exploran sus efectos en varios objetivos biológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos, debido a su estructura de dieno reactivo.
Mecanismo De Acción
El mecanismo por el cual (2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. La estructura de dieno conjugado del compuesto le permite participar en varias reacciones químicas, influyendo en las vías y los procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(2Z,4Z)-2,4-hexadieno: Un compuesto con una estructura de dieno conjugado similar pero que carece de los grupos fenilo y metilo.
(2Z,4Z)-2,4-hexadienodióico ácido: Otro compuesto relacionado con grupos funcionales de ácido carboxílico.
Singularidad
(2Z,4Z)-3-metil-5-fenilpenta-2,4-dienoato destaca por su patrón de sustitución específico, que le confiere propiedades químicas y reactividad únicas. La presencia del grupo fenilo aumenta su estabilidad y potencial para una mayor funcionalización, lo que lo convierte en un compuesto versátil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H11O2- |
|---|---|
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/p-1/b8-7-,10-9- |
Clave InChI |
QBUCMPDJJMSFCR-QRLRYFCNSA-M |
SMILES isomérico |
C/C(=C/C(=O)[O-])/C=C\C1=CC=CC=C1 |
SMILES canónico |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
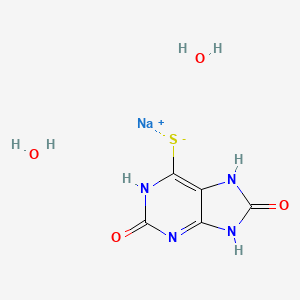
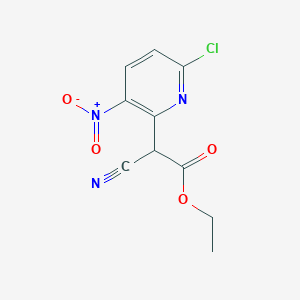
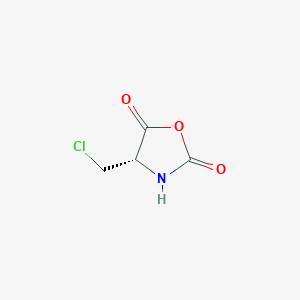
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
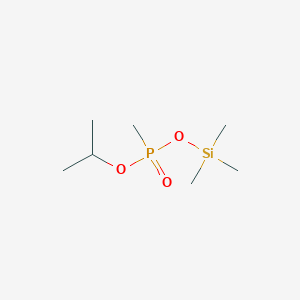
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)



